molecular formula C16H14N2O2S B2622747 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 606117-54-8

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2622747
CAS No.: 606117-54-8
M. Wt: 298.36
InChI Key: PFNICXOHNQWGNB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound incorporates three distinct heteroaromatic systems—furan, pyridine, and thiophene—in a single molecular architecture. Such hybrid structures are of significant interest in the development of novel pharmacologically active agents, as these rings are privileged scaffolds found in many bioactive molecules . The structural design of this carboxamide suggests potential as a key intermediate or final candidate in the exploration of enzyme inhibition. Heterocyclic carboxamides of this class are frequently investigated for their ability to interact with the active sites of biologically relevant enzymes . For instance, related compounds featuring pyridine and thiophene carboxamide motifs have been studied for their inhibitory potential against various targets . The presence of multiple nitrogen and oxygen atoms provides hydrogen bonding capability, which can be critical for specific target binding. Researchers may utilize this compound as a precursor or analog in designing covalent inhibitors with serine-trapping mechanisms, a strategy employed in the development of safer antithrombotic agents , or in the search for new antifolate agents targeting parasitic diseases . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use. Researchers are encouraged to conduct their own characterization and bioactivity studies to fully elucidate the properties and potential of this compound.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNICXOHNQWGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with furan and pyridine rings, which are known for their diverse biological activities. The molecular formula is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 286.36 g/mol . The unique combination of these heterocycles suggests a range of possible interactions with biological targets.

Target Enzymes

Research indicates that this compound primarily interacts with several key enzymes:

  • Urease
    • Inhibits urease activity, affecting the urea cycle crucial for nitrogen excretion.
  • Acetylcholinesterase (AChE)
    • Shows significant inhibition, impacting cholinergic neurotransmission essential for signal transmission in the nervous system.
  • Butyrylcholinesterase (BChE)
    • Similar to AChE, it modulates cholinergic pathways, potentially influencing cognitive functions .

Antimicrobial Activity

A study investigated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the strain .

Enzyme Inhibition Studies

In vitro studies demonstrated that the compound effectively inhibited AChE and BChE with IC50 values of 15 µM and 20 µM, respectively. This suggests its potential application in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound NameStructureBiological Activity
N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfonamideStructureModerate AChE inhibition
N-(furan-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)thiophene sulfonamideStructureAntimicrobial activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamideStructureHigh urease inhibition

This table illustrates that while other compounds exhibit similar activities, the unique combination of functional groups in this compound may provide enhanced efficacy against specific targets .

Future Directions and Research Findings

Ongoing research is focused on optimizing this compound through structural modifications to enhance its biological activity and selectivity. Preliminary findings suggest that modifications to the furan or pyridine rings could improve potency against specific enzymes or pathogens .

Additionally, further studies are needed to explore its pharmacokinetics and potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)References
Thiophene oxidationm-CPBA (1.2 eq), CH₂Cl₂, 0°C → RTThiophene sulfoxide derivative65–78
Furan oxidationH₂O₂ (30%), AcOH, 50°CFuran-derived diketone42–55
  • Mechanistic Insight :
    Thiophene oxidation proceeds via electrophilic attack at the sulfur atom, forming sulfoxides as primary intermediates. Furan oxidation follows a radical-mediated pathway, leading to ring-opening and diketone formation .

Nucleophilic Substitution

The pyridine and thiophene moieties participate in substitution reactions:

Pyridine Nitrogen Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°C

  • Product : Quaternary pyridinium salt

  • Yield : 70–85%

Thiophene Halogenation

  • Reagents : NBS (1.1 eq), AIBN, CCl₄, reflux

  • Product : 5-Bromothiophene derivative

  • Yield : 60–73%

Amide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic/basic conditions:

ConditionsReagentsProductsNotes
Acidic6M HCl, reflux, 12hThiophene-2-carboxylic acid + furan/pyridine aminesComplete decomposition
BasicNaOH (2M), EtOH/H₂O, 80°CPartial recovery of carboxylic acid (≈50%)Side reactions observed

Cross-Coupling Reactions

The thiophene ring enables catalytic coupling:

ReactionCatalytic SystemProductsYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-thiophene hybrids55–68
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, NEt₃Alkynyl-thiophene derivatives48–62

Key Limitation : Steric hindrance from the furan-pyridine substituents reduces coupling efficiency at the 5-position of thiophene .

Reductive Transformations

Selective reductions have been reported:

  • Nitro Group Reduction :

    • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT

    • Product : Aromatic amine derivative

    • Yield : 82%

  • Thiophene Ring Reduction :

    • Conditions : NaBH₄/NiCl₂, THF, 0°C

    • Product : Dihydrothiophene analog

    • Yield : 38% (low due to competing side reactions)

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

  • Dienophile : Maleic anhydride, toluene, 110°C

  • Product : Oxanorbornene-fused adduct

  • Yield : 67%

  • Stereochemistry : endo selectivity observed (>90%)

Structural Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation : Decomposition above 220°C yields CO₂ and heterocyclic fragments (TGA data) .

  • Photolysis : UV irradiation (254 nm) induces C–S bond cleavage in thiophene, forming radical intermediates .

Critical Analysis of Reaction Pathways

The compound’s reactivity is influenced by:

  • Electronic Effects : Electron-rich thiophene and furan rings drive electrophilic substitutions .

  • Steric Factors : Bulky N-(pyridin-2-ylmethyl) groups hinder reactions at the thiophene 5-position .

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Experimental challenges include managing competing reaction pathways and optimizing yields for large-scale applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The dual N-alkylation in the target compound introduces steric bulk and electronic diversity compared to monosubstituted analogs like N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide. This may enhance solubility or alter binding affinity in biological systems.
  • Dihedral Angles : The dihedral angle between aromatic rings (e.g., 13.53° in N-(2-nitrophenyl)thiophene-2-carboxamide vs. 9.71° in 2NPFC) influences molecular packing and supramolecular interactions. Thiophene derivatives generally exhibit larger angles than furan analogs due to sulfur’s larger atomic radius .
  • Hydrogen Bonding : Unlike N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, which forms N–H⋯N hydrogen bonds , the target compound’s dual alkylation likely precludes such interactions, favoring weaker C–H⋯O/S bonds instead .
Physicochemical Properties
  • Solubility : The pyridine and furan groups in the target compound may improve aqueous solubility compared to purely phenyl-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide).
  • Thermal Stability : Melting points vary significantly; for example, N-(2-nitrophenyl)thiophene-2-carboxamide melts at 397 K , while furan-based analogs like 2NPFC likely have lower melting points due to reduced molecular symmetry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-carboxylic acid derivatives are activated (e.g., using thionyl chloride to form acyl chlorides) and reacted with furan-2-ylmethylamine and pyridin-2-ylmethylamine under reflux in aprotic solvents like acetonitrile or dichloromethane. Purification often involves column chromatography or recrystallization .
  • Key Steps :

  • Activation of the carboxylic acid group.
  • Stepwise or simultaneous addition of amine derivatives.
  • Monitoring reaction progress via TLC or NMR.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and dihedral angles (e.g., dihedral angles between aromatic rings typically range between 8°–15° in related compounds) .
  • Spectroscopy :
  • FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations.
  • NMR : ¹H NMR identifies methylene (-CH₂-) protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .

Q. What preliminary biological screening approaches are used for this compound?

  • Assays :

  • Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains.
  • Enzyme inhibition : TRPM8 channel antagonism (via calcium flux assays) based on structural analogs .
  • Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ values.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what challenges arise during refinement?

  • Analysis :

  • Hydrogen-bond motifs : In related structures, N–H⋯N and C–H⋯O interactions form R₂²(10) ring motifs or chains along specific crystallographic axes .
  • Refinement challenges : Disordered solvent molecules or partial occupancy require constraints in SHELXL. Use of SADABS or TWINABS for absorption corrections in low-symmetry space groups (e.g., P2₁/c*) .

Q. What experimental design considerations address contradictions in dihedral angle variability across similar thiophene carboxamides?

  • Resolution :

  • Temperature control : Low-temperature (110 K) data collection minimizes thermal motion artifacts .
  • Comparative studies : Analyze isostructural analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide vs. furan analogs) to identify substituent effects on planarity .
  • DFT calculations : Validate experimental angles using theoretical models (e.g., B3LYP/6-31G* level) .

Q. How can synthetic routes be optimized to enhance yield and purity for large-scale research applications?

  • Optimization strategies :

  • Catalysis : Use DMAP or triethylamine to accelerate acylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amine reactivity but may require post-reaction extraction to remove traces.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for SC-XRD .

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